5-(2-(Methylamino)pyrimidin-4-yl)thiophene-2-carboxylic acid
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Overview
Description
2-Thiophenecarboxylic acid, 5-[2-(methylamino)-4-pyrimidinyl]- is a heterocyclic compound that contains both a thiophene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-[2-(methylamino)-4-pyrimidinyl]- typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of 2-acetylthiophene using hypochlorite.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling of the Thiophene and Pyrimidine Rings: The final step involves coupling the thiophene and pyrimidine rings through a series of substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 5-[2-(methylamino)-4-pyrimidinyl]- undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxylic acid group can yield alcohols or aldehydes.
Scientific Research Applications
2-Thiophenecarboxylic acid, 5-[2-(methylamino)-4-pyrimidinyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 5-[2-(methylamino)-4-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxylic acid: A simpler analog that lacks the pyrimidine ring.
5-Methyl-2-thiophenecarboxylic acid: A similar compound with a methyl group instead of the pyrimidine ring.
2,5-Thiophenedicarboxylic acid: A compound with two carboxylic acid groups on the thiophene ring.
Uniqueness
2-Thiophenecarboxylic acid, 5-[2-(methylamino)-4-pyrimidinyl]- is unique due to the presence of both the thiophene and pyrimidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9N3O2S |
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Molecular Weight |
235.26 g/mol |
IUPAC Name |
5-[2-(methylamino)pyrimidin-4-yl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2S/c1-11-10-12-5-4-6(13-10)7-2-3-8(16-7)9(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13) |
InChI Key |
FUQLAWGCJDWGQE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=N1)C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
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